Zotepine S-Oxide-d6
Description
Contextualization of Zotepine (B48254) and its Metabolites within Drug Discovery and Development
Zotepine is an atypical antipsychotic medication utilized for the management of schizophrenia. researchgate.netnih.govresearchgate.net Its therapeutic effects are attributed to its antagonist activity at dopamine (B1211576) and serotonin (B10506) receptors. researchgate.netdrugbank.com Like many pharmaceuticals, zotepine undergoes extensive metabolism in the body, primarily mediated by cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4. simsonpharma.comsemanticscholar.org This metabolic process transforms zotepine into various other compounds, known as metabolites.
The main metabolic pathways for zotepine include N-demethylation, hydroxylation of the aromatic ring, and the oxygenation of the sulfur or nitrogen atoms. simsonpharma.comsemanticscholar.org This results in the formation of several metabolites, including norzotepine, Zotepine N-oxide, 2-hydroxy-zotepine, 3-hydroxy-zotepine, and Zotepine S-oxide. simsonpharma.comveeprho.com Norzotepine, a major metabolite, is also pharmacologically active, though less potent than the parent drug. veeprho.com
Strategic Rationale for Deuterated Analogs in Pharmacokinetic and Metabolism Studies
In pharmacokinetic and metabolism studies, the precise and accurate quantification of a drug and its metabolites in biological samples like blood or plasma is paramount. This is where deuterated analogs, such as Zotepine S-Oxide-d6, play a pivotal role. Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen. researchgate.net By strategically replacing some of the hydrogen atoms in a molecule with deuterium, scientists can create a "heavy" version of the compound. researchgate.netnih.gov
The key advantage of using deuterated compounds lies in the "kinetic isotope effect." The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). simsonpharma.com This difference in bond strength can lead to a slower rate of metabolism for the deuterated version of a drug if the C-H bond is broken during a rate-determining metabolic step. simsonpharma.commedchemexpress.comnih.govlcms.czcerilliant.com This property is exploited in the development of some new drugs to improve their pharmacokinetic properties. medchemexpress.comnih.govlcms.cz
However, in the context of bioanalysis, the primary utility of deuterated analogs is as internal standards. nih.govnih.govmdpi.comscbt.comsynzeal.com In techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound of known concentration added to a sample to aid in the quantification of the substance of interest (the analyte). nih.govmdpi.com A deuterated version of the analyte is considered the "gold standard" for an internal standard because it has nearly identical chemical and physical properties to the non-deuterated compound. mdpi.com This means it behaves similarly during sample preparation, extraction, and analysis, but can be distinguished by its higher mass in the mass spectrometer. nih.govmdpi.com
The use of a deuterated internal standard helps to correct for any loss of the analyte during sample processing and for variations in the instrument's response, leading to more accurate and reliable measurements. nih.govmdpi.com
Scientific Significance of this compound in Advanced Bioanalytical and Mechanistic Investigations
This compound is the deuterium-labeled form of Zotepine S-oxide, a metabolite of zotepine. veeprho.comnih.gov Its primary and most significant role in pharmaceutical research is as an internal standard for the quantification of Zotepine S-oxide in biological matrices using techniques like LC-MS/MS. nih.gov The development of sensitive and specific bioanalytical methods is essential for characterizing the pharmacokinetics of zotepine and its metabolites.
Studies have been conducted to identify the degradation products of zotepine under various stress conditions, with Zotepine S-oxide being one of the identified products. nih.gov In such stability-indicating assays, the ability to accurately measure the formation of metabolites like Zotepine S-oxide is crucial. While no specific studies detailing the use of this compound were identified in the search, its commercial availability and the established principles of using deuterated internal standards strongly suggest its application in this area. nih.gov
Furthermore, electrochemical methods have been used to simulate the metabolic oxidation of zotepine, successfully producing the S-oxide metabolite. These types of mechanistic studies, which aim to understand how a drug is metabolized, are significantly enhanced by the availability of pure, well-characterized standards of the metabolites and their deuterated analogs. This compound serves as an invaluable tool for researchers to confirm the identity and quantify the formation of the S-oxide metabolite in such experiments.
Interactive Data Table: Properties of Zotepine and its Metabolites
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role/Significance |
| Zotepine | C18H18ClNOS | 331.86 | Atypical antipsychotic drug researchgate.netresearchgate.netveeprho.com |
| Norzotepine | C17H16ClNOS | 317.83 | Active major metabolite of Zotepine simsonpharma.comveeprho.com |
| Zotepine N-oxide | C18H18ClNO2S | 347.86 | Metabolite of Zotepine simsonpharma.comveeprho.com |
| Zotepine S-oxide | C18H18ClNO2S | 347.86 | Metabolite of Zotepine simsonpharma.comveeprho.com |
| Zotepine-d6 | C18H12D6ClNOS | 337.90 | Deuterated analog of Zotepine, used as an internal standard veeprho.comnih.govnih.gov |
| This compound | C18H12D6ClNO2S | 353.90 | Deuterated analog of Zotepine S-oxide, used as an internal standard nih.gov |
Properties
Molecular Formula |
C₁₈H₁₂D₆ClNO₂S |
|---|---|
Molecular Weight |
353.9 |
Synonyms |
2-[(8-Chloro-5-oxidodibenzo[b,f]thiepin-10-yl)oxy]-N,N-dimethylethanamine-d6; 2-[(8-Chlorodibenzo[b,f]thiepin-10-yl)oxy]-N,N-dimethylethanamine S-Oxide-d6; Dibenzo[b,f]thiepin Ethanamine derivative-d6_x000B_ |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of Zotepine S Oxide D6
The synthesis of Zotepine (B48254) S-Oxide-d6 is a multi-step process that involves the strategic introduction of deuterium (B1214612) atoms onto the zotepine scaffold followed by oxidation of the sulfur atom in the dibenzothiepine ring.
Isotopic Labeling Strategies for Targeted Deuteration of Zotepine Metabolites
The targeted deuteration of zotepine to produce a d6 analogue requires careful selection of precursors and deuterating agents to ensure the precise placement of deuterium atoms.
The synthesis of Zotepine-d6, the precursor to Zotepine S-Oxide-d6, typically starts with a non-deuterated precursor of zotepine. A common strategy involves the use of deuterated reagents to introduce the isotopic labels at a specific position in the molecule. For the synthesis of Zotepine-d6, where the six deuterium atoms are located on the two methyl groups of the dimethylamino moiety, a suitable precursor would be a desmethylated or monomethylated zotepine analogue.
A plausible synthetic approach involves the use of deuterated methyl iodide (CD₃I) as the deuterium source. This reagent can be used to alkylate a primary or secondary amine precursor, thereby introducing the trideuteromethyl group. To obtain the hexadeuterated dimethylamino group, the reaction can be performed in a stepwise manner or by using a precursor that allows for double alkylation.
Alternatively, a precursor containing a suitable leaving group can be reacted with deuterated dimethylamine (B145610) ((CD₃)₂NH). The choice of precursor and deuterating agent is critical to achieve high isotopic enrichment and to avoid unwanted side reactions.
Once Zotepine-d6 has been synthesized and purified, the next step is the selective oxidation of the sulfur atom to form the corresponding S-oxide. This transformation must be carried out under controlled conditions to prevent over-oxidation to the sulfone and to avoid degradation of the molecule.
A common method for the oxidation of sulfides to sulfoxides is the use of a mild oxidizing agent. Examples of suitable reagents include:
Hydrogen peroxide (H₂O₂): Often used in a stoichiometric amount in a suitable solvent like acetic acid or methanol.
Meta-chloroperoxybenzoic acid (m-CPBA): A widely used and effective reagent for this type of oxidation. The reaction is typically performed at low temperatures to enhance selectivity.
Sodium periodate (B1199274) (NaIO₄): Another selective oxidizing agent that can convert sulfides to sulfoxides.
The reaction progress is carefully monitored using techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the point of complete conversion of the starting material and to minimize the formation of byproducts.
Table 1: Plausible Chemical Reaction Pathway for this compound Synthesis
| Step | Reaction | Key Reagents and Conditions | Product |
| 1 | Deuteromethylation | Desmethyl-zotepine precursor, Deuterated methyl iodide (CD₃I), Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) | Zotepine-d6 |
| 2 | Sulfoxidation | Zotepine-d6, Oxidizing agent (e.g., m-CPBA), Solvent (e.g., Dichloromethane), Low temperature (e.g., 0 °C) | This compound |
Purification and Isolation Protocols for Deuterated Zotepine S-Oxide
Following the synthesis, a robust purification protocol is essential to isolate this compound in high purity, free from unreacted starting materials, reagents, and any byproducts such as the corresponding sulfone.
A typical purification strategy involves chromatographic techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful method for separating polar compounds like sulfoxides from the less polar sulfide (B99878) starting material. nih.gov
The choice of the stationary phase (e.g., C18) and the mobile phase (a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive like formic acid or trifluoroacetic acid to improve peak shape) is optimized to achieve the best separation. nih.gov The fractions containing the desired product are collected, and the solvent is removed under reduced pressure to yield the purified this compound.
Analytical Methodologies for Structural Confirmation of this compound Identity
The structural identity and isotopic purity of the synthesized this compound must be rigorously confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Incorporation Verification
In ¹H NMR spectroscopy, the signals corresponding to the protons on the deuterated methyl groups would be absent or significantly reduced in intensity. The integration of the remaining proton signals in the spectrum would be consistent with the structure of this compound.
²H (Deuterium) NMR spectroscopy can also be employed to directly observe the deuterium signals, providing further confirmation of their presence and chemical environment.
Table 2: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.10 - 7.80 | m | 7H | Aromatic protons |
| 4.35 | t | 2H | -O-CH₂- |
| 2.90 | t | 2H | -CH₂-N- |
| Signals for -N(CD₃)₂ | - | - | Absent |
High-Resolution Mass Spectrometry for Isotopic Purity Assessment
High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the synthesized molecule, which provides confirmation of its elemental composition. For this compound, the experimentally measured mass should be in close agreement with the calculated theoretical mass.
Furthermore, HRMS is crucial for assessing the isotopic purity of the sample. By analyzing the isotopic distribution of the molecular ion peak, the percentage of the d6-labeled species can be quantified, along with the presence of any other isotopic variants (e.g., d5, d4). This ensures that the isotopic enrichment meets the required standards for its intended application in metabolic studies.
Table 3: Theoretical Mass Data for Zotepine and its Deuterated Analogue
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |
| Zotepine S-Oxide | C₁₈H₁₈ClNO₂S | 347.0747 |
| This compound | C₁₈H₁₂D₆ClNO₂S | 353.1124 |
Advanced Analytical Method Development and Validation for Zotepine S Oxide D6 Quantification
Chromatographic Separation Principles and Optimization for Zotepine (B48254) S-Oxide-d6 and Related Analogs
Chromatographic separation is a critical first step in the analytical workflow, designed to isolate the analyte of interest from a complex biological matrix. The choice of chromatographic technique and its subsequent optimization are pivotal for achieving the necessary selectivity and sensitivity.
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely adopted technique for the analysis of zotepine and its metabolites. nih.govresearchgate.net The separation is typically achieved on a C18 column, a non-polar stationary phase that effectively retains and separates moderately polar to non-polar compounds like zotepine and its analogs. nih.govresearchgate.netresearchgate.net The mobile phase often consists of a gradient mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724). nih.govresearchgate.net
The pH of the aqueous buffer is a critical parameter that influences the retention and peak shape of ionizable compounds. For instance, using a 0.05% trifluoroacetic acid (TFA) buffer adjusted to a pH of 3.0 has been shown to yield symmetrical peaks and improved resolution for zotepine and its degradation products. nih.gov TFA can also act as an ion-pairing reagent, further enhancing the separation of ionizable analytes. nih.gov
The optimization of the gradient elution program, which involves changing the proportion of the organic solvent over time, is essential for achieving adequate separation of all compounds of interest within a reasonable run time. nih.govresearchgate.net A well-optimized gradient ensures that early-eluting polar metabolites and later-eluting non-polar compounds are all effectively resolved from each other and from endogenous matrix components.
Table 1: Exemplary Liquid Chromatography Parameters for Zotepine Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Phenomenex Luna C18 (250 mm × 4.6 mm, 5 µm) | nih.govresearchgate.net |
| Mobile Phase A | 0.05% Trifluoroacetic Acid (TFA), pH 3.0 | nih.govresearchgate.net |
| Mobile Phase B | Acetonitrile | nih.govresearchgate.net |
| Flow Rate | 1.0 mL/min | researchgate.net |
| Detection Wavelength | 254 nm | nih.govresearchgate.net |
| Injection Volume | 20 µL | nih.gov |
While liquid chromatography is more common for the analysis of drug metabolites, gas chromatography (GC) can be a viable alternative, particularly for volatile compounds or those that can be made volatile through derivatization. mdpi.com For a non-volatile and thermally labile compound like Zotepine S-Oxide, direct GC analysis is not feasible. Therefore, derivatization would be a necessary step to convert it into a more volatile and thermally stable analog suitable for GC separation.
Although specific derivatization methods for Zotepine S-Oxide are not extensively documented in the provided context, general approaches for similar compounds often involve reactions like silylation to increase volatility. The choice of derivatizing agent and reaction conditions would need to be carefully optimized to ensure complete and reproducible conversion without degradation of the analyte.
GC methods have been successfully developed for the parent drug, zotepine, often coupled with mass spectrometry (GC-MS) for detection. nih.gov These methods typically involve a capillary column, such as a Rtx-1MS, and use helium as the carrier gas. mdpi.com Sample preparation for GC analysis often requires liquid-liquid extraction or solid-phase extraction to isolate the analyte from the biological matrix. nih.govnih.gov
Mass Spectrometric Detection Techniques and Parameter Optimization for Deuterated Analogs
Mass spectrometry (MS) is the detection method of choice for bioanalytical assays due to its high selectivity and sensitivity. When coupled with chromatographic separation, it provides a powerful tool for the quantification and identification of drug metabolites.
Triple quadrupole mass spectrometry (QqQ-MS) is the gold standard for quantitative bioanalysis, operating in multiple reaction monitoring (MRM) mode. mdpi.com This technique offers exceptional sensitivity and selectivity by monitoring a specific precursor-to-product ion transition for the analyte of interest. mdpi.com In the case of Zotepine S-Oxide-d6, the instrument would be tuned to detect the specific mass-to-charge ratio (m/z) of the deuterated parent ion in the first quadrupole (Q1). This ion is then fragmented in the second quadrupole (q2, the collision cell), and a specific, stable fragment ion is monitored in the third quadrupole (Q3).
The use of a deuterated internal standard like this compound is crucial for accurate quantification. nih.gov Since the deuterated standard has a slightly higher mass than the unlabeled analyte, it can be distinguished by the mass spectrometer. However, it co-elutes with the analyte during chromatography and experiences similar ionization and fragmentation behavior, allowing it to compensate for variations in sample preparation and instrument response. The optimization of MS parameters such as declustering potential, collision energy, and cell exit potential is critical for maximizing the signal intensity of the specific MRM transition.
High-resolution accurate mass (HRAM) spectrometry, using instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, provides highly accurate mass measurements, typically with an error of less than 5 ppm. ijpras.comnih.gov This capability is invaluable during method development and for the qualitative identification of unknown metabolites. nih.gov By determining the exact mass of a metabolite, its elemental composition can be confidently proposed. nih.gov
In the context of this compound, HRAM-MS would be instrumental in confirming its elemental composition and identifying any potential impurities or degradation products. nih.gov It can also be used to elucidate the fragmentation pathways of the molecule, which is essential for selecting the optimal MRM transitions for subsequent quantitative analysis on a QqQ-MS system. nih.gov Techniques like data-dependent acquisition can be employed to automatically trigger MS/MS scans for ions of interest, providing rich structural information. nih.gov
The choice of ionization technique is critical for efficiently converting the analyte molecules in the liquid or gas phase into gas-phase ions suitable for mass analysis.
For LC-MS applications, Electrospray Ionization (ESI) is the most common and suitable technique for polar and semi-polar compounds like zotepine and its metabolites. nih.gov ESI is a soft ionization technique that typically produces protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode, with minimal fragmentation. The choice between positive and negative ion mode depends on the chemical nature of the analyte and is determined during method development to achieve the highest sensitivity.
For GC-MS applications, Electron Ionization (EI) and Chemical Ionization (CI) are the primary techniques used. EI is a hard ionization technique that can cause extensive fragmentation, providing a characteristic fingerprint of the molecule but may not always produce a prominent molecular ion. CI is a softer ionization technique that results in less fragmentation and a more abundant molecular ion, which can be beneficial for confirming the molecular weight of the analyte. annexpublishers.com The selection between EI and CI would depend on the specific requirements of the analysis, balancing the need for structural information from fragmentation with the need for molecular weight confirmation.
Application of Zotepine S Oxide D6 in Mechanistic Drug Metabolism Research Methodologies
Zotepine (B48254) S-Oxide-d6 as a Stable Isotope Internal Standard in Quantitative Bioanalysis
In the realm of quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest levels of accuracy and precision. nih.govnih.gov Zotepine S-Oxide-d6 is designed for this purpose, specifically for the accurate quantification of its non-labeled counterpart, Zotepine S-Oxide, in complex biological matrices. veeprho.com
The fundamental principle behind using a SIL-IS like this compound is that it behaves nearly identically to the analyte of interest (Zotepine S-Oxide) throughout the entire analytical process, from sample extraction and preparation to chromatographic separation and mass spectrometric detection. acanthusresearch.comresearchgate.net Since the SIL-IS and the analyte have the same chemical structure, differing only in isotopic composition, they exhibit similar extraction recoveries, ionization efficiencies, and fragmentation patterns. acanthusresearch.comtandfonline.com
This near-identical behavior allows the SIL-IS to effectively compensate for variations that can occur during sample workup and analysis, such as:
Losses during sample extraction and cleanup.
Variability in injection volume. tandfonline.com
Fluctuations in instrument response. nih.gov
Matrix effects, where components of the biological sample (e.g., plasma, urine) suppress or enhance the ionization of the analyte. thermofisher.comnih.gov
In practice, a known and constant concentration of this compound is added to all samples, including calibration standards, quality controls, and the unknown study samples, at the earliest stage of the sample preparation process. researchgate.netnih.gov The quantification of the analyte is then based on the ratio of the mass spectrometer's response for the analyte to that of the SIL-IS. thermofisher.com This ratioing technique corrects for the aforementioned sources of error, leading to highly reliable and reproducible quantitative data. scispace.com
The selection of an appropriate internal standard is a critical step in the development of a robust bioanalytical method. bioanalysis-zone.comnih.gov While structural analogs can be used, a SIL-IS is the preferred choice. nih.gov
Key considerations when selecting and using a SIL-IS such as this compound include:
Isotopic Stability: The deuterium (B1214612) labels must be placed on positions within the molecule that are not susceptible to back-exchange with protons from the solvent or matrix. acanthusresearch.comhilarispublisher.com Placing labels on heteroatoms like oxygen or nitrogen, or on certain activated carbon atoms, should be avoided. acanthusresearch.com
Mass Difference: A sufficient mass difference between the analyte and the SIL-IS is necessary to prevent spectral overlap. For small molecules, a difference of three or more mass units is generally recommended. acanthusresearch.com The 'd6' designation in this compound indicates six deuterium atoms, providing a significant mass shift from the unlabeled metabolite.
Isotopic Purity: The SIL-IS should have a very low content of the unlabeled analyte to ensure that its contribution to the analyte's signal is negligible, especially at the lower limit of quantification (LLOQ). nih.gov
Co-elution: Ideally, the SIL-IS should co-elute with the analyte in the chromatographic system to ensure they experience the same matrix effects at the same time. bioanalysis-zone.com However, deuterium-labeled standards can sometimes exhibit slightly different retention times than their non-labeled counterparts, a phenomenon that must be evaluated during method development. nih.govhilarispublisher.com
Table 1: Key Attributes of an Ideal Stable Isotope-Labeled Internal Standard
| Attribute | Rationale |
| Structural Identity | Ensures similar physicochemical properties, extraction recovery, and chromatographic behavior as the analyte. tandfonline.com |
| Mass Difference | Allows for distinct detection by the mass spectrometer without signal overlap from the analyte. acanthusresearch.com |
| Isotopic Stability | Prevents loss or exchange of the isotope label during sample processing and analysis, ensuring consistent quantification. acanthusresearch.comhilarispublisher.com |
| High Isotopic Purity | Minimizes the contribution of any unlabeled analyte present in the internal standard solution, crucial for accurate low-level quantification. nih.gov |
| Early Addition | The IS should be added as early as possible in the workflow to account for variability in all subsequent steps. researchgate.net |
Utilization in In Vitro Biotransformation Characterization Methodologies
This compound is instrumental in studies designed to characterize the in vitro biotransformation of zotepine, particularly the S-oxidation pathway.
To understand how the parent drug zotepine is metabolized, researchers use in vitro systems such as human liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes. nih.gov Studies have been performed to identify the specific enzymes responsible for the formation of zotepine's metabolites, including Zotepine S-Oxide. nih.gov
Table 2: Summary of Human Enzymes Involved in Zotepine S-Oxidation
| Enzyme System | Subcellular Fraction/System | Finding | Reference |
| Cytochrome P450 (CYP) | Human Liver Microsomes | Formation of Zotepine S-oxide was significantly correlated with CYP3A4 content and activity. | nih.gov |
| CYP3A4 | Human Liver Microsomes | Identified as the main enzyme mediating S-oxidation through inhibition studies. | nih.gov |
| CYP1A1, CYP1A2, CYP2B6, CYP3A4 | Recombinant Human CYPs | All shown to be active in catalyzing zotepine S-oxidation. | nih.gov |
| Flavin-containing Monooxygenase (FMO) | Recombinant Human FMO3 | Did not catalyze zotepine S-oxidation. | nih.gov |
The kinetic isotope effect (KIE) is a powerful tool used to elucidate reaction mechanisms by determining if the cleavage of a specific chemical bond is a rate-limiting step in the reaction. wikipedia.orgnih.gov This is achieved by comparing the reaction rates of a molecule containing a heavy isotope (like deuterium) at a specific position to its non-labeled counterpart. wikipedia.org
Understanding a drug's potential to inhibit or induce metabolic enzymes is critical for predicting drug-drug interactions. nih.govauckland.ac.nz Methodologies to assess these effects often involve in vitro assays with human liver microsomes or hepatocytes. nih.govnih.gov
Inhibition Assessment: To assess if zotepine or its metabolites inhibit specific CYP enzymes, Zotepine S-Oxide could theoretically be co-incubated with a known probe substrate for a particular enzyme. A decrease in the metabolism of the probe substrate would indicate inhibition. More directly, the formation of Zotepine S-Oxide itself can be studied in the presence of known inhibitors to confirm its enzymatic pathway. nih.gov For instance, co-incubation of zotepine with a potent CYP3A4 inhibitor like ketoconazole (B1673606) would be expected to significantly reduce the formation rate of Zotepine S-Oxide. nih.gov
Induction Assessment: To assess enzyme induction, human hepatocytes are typically treated with the drug of interest (e.g., zotepine) over a period of time. An increase in the metabolic activity of a specific enzyme (e.g., CYP3A4) is then measured using a probe substrate. nih.gov An increase in the formation of Zotepine S-Oxide following pre-treatment with a known inducer like rifampicin (B610482) would confirm the inducibility of the pathway.
In all such inhibition and induction assays, the precise and accurate quantification of Zotepine S-Oxide is paramount. The use of this compound as an internal standard ensures the reliability of these measurements, allowing for confident assessment of a compound's interaction potential. nih.govscispace.com
Methodologies for Metabolite Identification and Profiling Using Deuterated Tracers
In the field of drug metabolism, understanding the biotransformation of a drug candidate is paramount. The use of stable isotope-labeled compounds, particularly deuterated tracers, has become an indispensable tool for elucidating metabolic pathways and quantifying metabolites with high precision. Deuterium (²H), as a stable, non-radioactive isotope of hydrogen, can be incorporated into a drug molecule, creating a tracer that is chemically identical to the parent drug but physically distinguishable by its higher mass. This unique characteristic allows for clear differentiation from endogenous compounds and non-labeled drug molecules in complex biological matrices.
The replacement of hydrogen with deuterium is a subtle structural change that can significantly impact various drug characteristics. nih.gov While it can be used to improve the metabolic stability of a compound, its primary role in the context of this discussion is as a tracer in metabolism studies, helping to track the fate of a molecule throughout the body. nih.gov The administration of a deuterium-labeled drug allows researchers to follow its absorption, distribution, metabolism, and excretion (ADME) profile with great accuracy.
Strategic Use of Zotepine-d6 in Comprehensive Metabolite Elucidation Experiments
Zotepine is an atypical antipsychotic drug that undergoes extensive first-pass metabolism in the body. nih.govdrugbank.com The primary metabolic pathways involved include N-demethylation, oxygenation of the nitrogen or sulfur atoms, and hydroxylation of the aromatic ring, which are primarily catalyzed by cytochrome P450 enzymes CYP1A2 and CYP3A4. nih.govdrugbank.com This extensive biotransformation leads to the formation of several metabolites, including an active metabolite, norzotepine, and various other products such as Zotepine N-oxide and Zotepine S-oxide. nih.govnih.govnih.gov
To comprehensively identify these and potentially other unknown metabolites, a strategic approach utilizing Zotepine-d6 is employed. Zotepine-d6 is a deuterium-labeled analog of Zotepine, which serves as an invaluable tool in metabolic research. veeprho.com In a typical metabolite elucidation experiment, a mixture containing a 1:1 ratio of Zotepine and Zotepine-d6 is administered. Following administration, biological samples (e.g., plasma, urine, feces) are collected and analyzed, typically by liquid chromatography-mass spectrometry (LC-MS).
The key advantage of this "isotope cluster" or "doublet" approach is the distinctive signature it produces in the mass spectrometer. Any peak corresponding to the unchanged drug will appear as a pair of ions with a mass difference equal to the number of deuterium atoms (in this case, six mass units). Crucially, any metabolite formed from the drug will also appear as a doublet with the same mass difference. This allows for the rapid and unequivocal identification of drug-related material in a complex chromatogram, distinguishing true metabolites from endogenous matrix components. For instance, the formation of Zotepine S-oxide would be accompanied by the formation of this compound, which would be readily detected by its characteristic isotopic pattern.
Table 1: Known and Expected Metabolites of Zotepine and their Deuterated Analogs This table illustrates the major metabolites of Zotepine and the corresponding deuterated analogs that would be expected to form in a study using Zotepine-d6 as a tracer. The detection of these deuterated pairs via mass spectrometry confirms their origin from the administered drug.
| Parent Compound Metabolite | Expected Deuterated Analog | Metabolic Pathway |
| Norzotepine | Norzotepine-d6 | N-demethylation |
| Zotepine S-oxide | This compound | S-oxygenation |
| Zotepine N-oxide | Zotepine N-oxide-d6 | N-oxygenation |
| 2-hydroxy-zotepine | 2-hydroxy-zotepine-d6 | Aromatic Hydroxylation |
| 3-hydroxy-zotepine | 3-hydroxy-zotepine-d6 | Aromatic Hydroxylation |
Isotope Dilution Mass Spectrometry for Relative Quantification of Metabolites
Once metabolites have been identified, accurate quantification is often the next critical step in drug metabolism studies. Isotope Dilution Mass Spectrometry (ID-MS) is a powerful quantitative technique renowned for its high accuracy and precision, and it is considered a primary ratio method of measurement. rsc.org This methodology relies on the use of a stable isotope-labeled version of the analyte as an internal standard.
In this context, this compound serves as an ideal internal standard for the quantification of the Zotepine S-oxide metabolite. The procedure involves adding a known amount of this compound to the biological sample containing the unknown quantity of the non-labeled Zotepine S-oxide metabolite. Because the deuterated standard is chemically identical to the analyte, it experiences the exact same processing effects during sample extraction, cleanup, and chromatographic separation. Any loss of analyte during sample preparation will be matched by a proportional loss of the internal standard.
During mass spectrometric analysis, the instrument measures the intensity ratio of the ion signal from the endogenous metabolite (Zotepine S-oxide) to the ion signal from the spiked internal standard (this compound). Since the amount of the internal standard added is known, the concentration of the metabolite in the original sample can be calculated with exceptional accuracy. This method effectively corrects for variations in sample recovery and matrix effects that can plague other quantitative approaches. Zotepine-d6 itself is also commonly used as an internal standard for the precise quantification of the parent drug, Zotepine, in biological samples for therapeutic drug monitoring and pharmacokinetic studies. veeprho.com
Table 2: Illustrative Data for Quantification of Zotepine S-oxide using ID-MS This table provides a hypothetical example of how data from an Isotope Dilution Mass Spectrometry experiment would be used to determine the concentration of Zotepine S-oxide in a plasma sample. A calibration curve is first generated using known concentrations of the analyte and a fixed concentration of the internal standard (this compound).
| Sample Type | Analyte Peak Area (Zotepine S-oxide) | Internal Standard Peak Area (this compound) | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |
| Calibrator 1 | 5,500 | 101,000 | 0.054 | 5.0 |
| Calibrator 2 | 52,000 | 102,500 | 0.507 | 50.0 |
| Calibrator 3 | 258,000 | 101,700 | 2.537 | 250.0 |
| Study Sample | 89,300 | 102,100 | 0.875 | 86.7 |
Preclinical Pharmacokinetic and Toxicokinetic Methodologies Employing Zotepine S Oxide D6
Experimental Design Principles for Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Studies Utilizing Deuterated Compounds
The design of preclinical ADME studies for a compound like Zotepine (B48254) S-Oxide-d6 is foundational to characterizing its pharmacokinetic profile. The primary advantage of using a deuterated version of a metabolite is to employ it as an internal standard (IS) for the quantitative analysis of the non-labeled metabolite. However, ADME studies can also be designed to characterize the deuterated compound itself.
In a typical preclinical ADME study, various animal models are used to understand how the compound is absorbed, distributed to different tissues, metabolized into other substances, and ultimately excreted from the body. biotrial.com The use of a deuterated compound like Zotepine S-Oxide-d6 in these studies can help in differentiating the administered compound from any endogenously produced analogous substances, although this is less of a concern for a synthetic molecule. More critically, strategic deuterium (B1214612) placement can alter the metabolic profile, potentially leading to an improved pharmacokinetic profile compared to the non-deuterated counterpart. nih.gov
Key aspects of the experimental design include:
Selection of Animal Species: The choice of animal species is critical and is often based on which species' metabolic pathways most closely resemble those of humans.
Route of Administration: The intended clinical route of administration guides the preclinical study design to ensure relevant data is generated.
Sample Collection: A comprehensive sampling schedule is designed to capture the full pharmacokinetic profile, including absorption, distribution, and elimination phases. Biological matrices such as blood, plasma, urine, and feces are collected at predetermined time points.
The following table illustrates a hypothetical study design for a single-dose oral pharmacokinetic study of this compound in rats.
| Parameter | Description |
| Test System | Sprague-Dawley Rats (n=5 per sex) |
| Test Article | This compound |
| Route of Administration | Oral Gavage |
| Dose Level | 10 mg/kg |
| Vehicle | 0.5% Methylcellulose in Water |
| Blood Sampling Timepoints (post-dose) | 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours |
| Urine and Feces Collection | 0-24 hours |
| Bioanalytical Method | LC-MS/MS |
| Internal Standard | Structurally similar analog |
Bioanalytical Quantification of this compound in Non-Clinical Biological Samples
Accurate quantification of this compound in biological matrices is crucial for the integrity of preclinical pharmacokinetic and toxicokinetic studies. selvita.com This is typically achieved using a validated bioanalytical method, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. jchps.com
Sample Collection, Processing, and Storage Protocols for Preclinical Matrices
The integrity of bioanalytical data begins with proper sample handling. needle.tube Protocols for the collection, processing, and storage of biological samples are meticulously designed to ensure the stability of the analyte. wuxiapptec.com
Collection: Blood samples are typically collected in tubes containing an anticoagulant (e.g., EDTA). The tubes are gently inverted to ensure proper mixing. needle.tube
Processing: Plasma is separated from whole blood by centrifugation at a controlled temperature. It is crucial to perform this step promptly to prevent degradation of the analyte. needle.tube
Storage: Processed samples are stored at ultra-low temperatures (e.g., -80°C) to maintain the stability of this compound until analysis. researchgate.net Stability of the analyte under these conditions is thoroughly evaluated during method validation. researchgate.net
The following table outlines a typical sample handling protocol.
| Step | Procedure | Key Considerations |
| Blood Collection | Collect into K2EDTA tubes. | Ensure proper mixing to prevent clotting. |
| Centrifugation | Centrifuge at 3000 x g for 10 minutes at 4°C. | Perform within 30 minutes of collection. |
| Plasma Separation | Aspirate plasma supernatant into labeled cryovials. | Avoid disturbing the buffy coat and red blood cells. |
| Storage | Store at -80°C. | Ensure proper labeling and inventory management. |
Application of Validated Analytical Methods for Concentration Determination
A validated bioanalytical method is essential for the reliable quantification of this compound. mdpi.com The validation process demonstrates that the method is accurate, precise, selective, and robust for its intended purpose, following guidelines from regulatory agencies. jchps.com
The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended. nih.govresearchgate.net While this compound is itself a deuterated compound, for its quantification, a different SIL-IS, such as a ¹³C-labeled version or a different deuterated analog, would be ideal to normalize for variability during sample processing and analysis. kcasbio.com
Key validation parameters include:
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix.
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.
Calibration Curve: A series of standards of known concentrations used to quantify the analyte in unknown samples.
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
The table below presents hypothetical validation results for an LC-MS/MS method for this compound in rat plasma.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 8.5% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | 3.1% to 9.8% |
| LLOQ | Signal-to-noise ratio ≥ 5 | 0.1 ng/mL |
| Recovery | Consistent and reproducible | 85% ± 4% |
| Matrix Effect | CV ≤ 15% | 6.7% |
Pharmacokinetic and Toxicokinetic Data Analysis Methodologies for Preclinical Datasets
Following the quantification of this compound in biological samples, the concentration-time data is subjected to pharmacokinetic and toxicokinetic analysis to derive key parameters that describe the compound's behavior in the body. nih.gov
Compartmental and Non-Compartmental Analysis Approaches
Two primary methods are used for pharmacokinetic analysis: non-compartmental analysis (NCA) and compartmental analysis. labcorp.comresearchgate.netresearchgate.net
Non-Compartmental Analysis (NCA): This is the most common approach in preclinical studies. biotrial.com It is model-independent and uses algebraic equations to calculate key pharmacokinetic parameters directly from the observed data. allucent.com NCA is often preferred for its simplicity and fewer assumptions. mathworks.com Key parameters derived from NCA include the maximum observed concentration (Cmax), time to reach Cmax (Tmax), and the area under the concentration-time curve (AUC). allucent.com
Compartmental Analysis: This method uses mathematical models to describe the body as a series of interconnected compartments. labcorp.com While more complex, compartmental analysis can provide a more detailed understanding of the drug's distribution and elimination processes. researchgate.net
The following table displays hypothetical pharmacokinetic parameters for this compound in rats, calculated using NCA.
| Parameter | Unit | Mean Value (± SD) |
| Cmax | ng/mL | 450 (± 85) |
| Tmax | h | 2.0 (± 0.5) |
| AUC(0-t) | ng·h/mL | 2800 (± 550) |
| AUC(0-inf) | ng·h/mL | 2950 (± 580) |
| t½ | h | 5.5 (± 1.2) |
| CL/F | L/h/kg | 3.4 (± 0.7) |
| Vz/F | L/kg | 26 (± 6) |
Integration of Preclinical PK Data for In Vitro-In Vivo Extrapolation (IVIVE) Methodologies
In vitro-in vivo extrapolation (IVIVE) is a mathematical approach used to predict the in vivo pharmacokinetic properties of a drug from in vitro data. wikipedia.orgwuxiapptec.com This is a valuable tool in early drug development as it can help in predicting human pharmacokinetics before clinical trials are conducted. wuxiapptec.com
Preclinical pharmacokinetic data, such as that obtained for this compound, plays a crucial role in refining and validating IVIVE models. nih.gov By comparing the predicted pharmacokinetic parameters from in vitro assays (e.g., metabolic stability in liver microsomes) with the actual observed data from preclinical in vivo studies, the predictive power of the IVIVE models can be assessed and improved. nih.gov This iterative process enhances the confidence in extrapolating the findings to humans.
Emerging Research Directions and Future Methodological Advancements for Zotepine S Oxide D6
Integration with Advanced Omics Technologies for Comprehensive Metabolome Analysis
The integration of advanced "omics" technologies, particularly metabolomics and proteomics, offers a powerful approach to achieving a comprehensive understanding of the metabolic fate of zotepine (B48254). While Zotepine S-Oxide-d6 is primarily used for the quantification of its non-labeled counterpart, its application can be situated within a broader systems-level analysis of drug metabolism.
Mass spectrometry (MS) is a cornerstone technology for the comprehensive profiling of small molecules (metabolites) and proteins. texilajournal.com Techniques such as liquid chromatography-mass spectrometry (LC-MS) are highly sensitive and selective, making them essential for analyzing antipsychotics and their metabolites in biological samples. hilarispublisher.com Specifically, LC-MS/MS is considered the gold standard for metabolite analysis due to its ability to identify compounds through unique fragmentation patterns, even at trace levels. texilajournal.com
The future of zotepine metabolism research lies in the integrated analysis of metabolomics and proteomics data. europa.euich.orgbioanalyticalresearch.com This approach can reveal not only the concentrations of known metabolites like Zotepine S-Oxide but also uncover novel metabolic pathways and identify the specific enzymes, such as cytochrome P450 (CYP) isoforms, responsible for their formation. ich.org By correlating changes in the proteome (the full complement of proteins) with the metabolome (the complete set of small-molecule metabolites), researchers can gain a more systematic and comprehensive understanding of the regulatory mechanisms involved in zotepine biotransformation. ich.orgbioanalyticalresearch.com
For instance, a metabolomics study might reveal unexpected changes in endogenous metabolites following zotepine administration, while a concurrent proteomics analysis could identify alterations in the expression or activity of specific metabolic enzymes. This integrated approach has the potential to identify new biomarkers for drug efficacy or toxicity and to elucidate mechanisms of drug resistance. europa.eu The use of this compound in such studies ensures the accurate quantification of this key metabolite, providing a crucial anchor point in the complex network of metabolic changes.
Table 1: Key Omics Technologies for Zotepine Metabolome Analysis
| Technology | Application in Zotepine Research | Key Advantages |
| Metabolomics (LC-MS/MS) | Comprehensive profiling of zotepine metabolites and endogenous small molecules in biological fluids. | High sensitivity, specificity, and ability to identify and quantify a wide range of compounds. texilajournal.comhilarispublisher.com |
| Proteomics | Identification and quantification of proteins, particularly metabolic enzymes (e.g., CYPs), involved in zotepine biotransformation. | Provides insight into the biological machinery responsible for metabolism and potential drug-protein interactions. europa.euich.org |
| Integrated Omics Analysis | Correlation of metabolomic and proteomic data to build comprehensive models of zotepine metabolism and its systemic effects. | Reveals complex biological patterns and interactions that may be missed by single-omics analyses. nebiolab.com |
Development of Novel Microfluidic and Miniaturized Analytical Platforms for this compound Quantification
The quantification of drug metabolites like Zotepine S-Oxide is increasingly benefiting from the development of microfluidic and miniaturized analytical platforms, often referred to as "lab-on-a-chip" (LOC) systems. europa.eunih.gov These technologies offer significant advantages over traditional analytical methods, including reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput and automated screening. europa.eunih.gov
Microfluidic devices can integrate multiple analytical steps, such as sample preparation, separation, and detection, onto a single chip. europa.eu For the analysis of this compound and its non-labeled analog, this could involve on-chip solid-phase extraction (SPE) to isolate the analytes from complex biological matrices, followed by separation using micro-liquid chromatography (micro-LC) and detection via an integrated mass spectrometer. europa.eu This miniaturization can lead to a significant increase in throughput, which is highly beneficial for pharmacokinetic studies that involve the analysis of numerous samples. bioanalyticalresearch.comnih.gov
Furthermore, microfluidic platforms are being developed to mimic human physiological systems, creating "organ-on-a-chip" models. ich.orgnih.gov For example, a "liver-on-a-chip" can be used to study the metabolism of zotepine in a more biologically relevant environment than traditional in vitro assays. ich.org By introducing zotepine to hepatocytes cultured within the microfluidic device, researchers can monitor the formation of metabolites like Zotepine S-Oxide in real-time, providing valuable insights into metabolic rates and pathways. ich.org The use of this compound as an internal standard in these systems would allow for precise quantification of the metabolite as it is produced.
The development of miniaturized biosensors is another promising area for the quantification of drug metabolites. acs.org While still an emerging field, these sensors could potentially offer real-time monitoring of therapeutic drug levels in patients, leading to more personalized medicine approaches.
Table 2: Advantages of Microfluidic Platforms for this compound Analysis
| Feature | Advantage | Relevance to this compound |
| Miniaturization | Reduced consumption of samples and reagents. | Cost-effective analysis, especially when dealing with expensive deuterated standards. europa.eunih.gov |
| Integration | Combines multiple analytical steps on a single chip. | Streamlines the workflow from sample preparation to detection, reducing manual labor and potential for error. europa.eu |
| High Throughput | Enables rapid and parallel processing of multiple samples. | Crucial for pharmacokinetic studies requiring the analysis of a large number of time-point samples. bioanalyticalresearch.comnih.gov |
| Real-Time Monitoring | Allows for dynamic observation of metabolic processes in "organ-on-a-chip" systems. | Provides a deeper understanding of the kinetics of Zotepine S-Oxide formation. ich.org |
Computational Chemistry and Molecular Modeling Applications for Elucidating Biotransformation Mechanisms
Computational chemistry and molecular modeling are becoming indispensable tools for understanding the biotransformation of drugs at the atomic level. nih.govbioanalysis-zone.com These in silico methods can provide detailed insights into the mechanisms by which zotepine is metabolized to Zotepine S-Oxide, complementing experimental data and guiding further research.
The S-oxidation of zotepine is primarily catalyzed by cytochrome P450 (CYP) enzymes. acs.org Computational techniques such as quantum mechanics (QM) and molecular mechanics (MM), particularly in hybrid QM/MM approaches, can be used to model the interaction between zotepine and the active site of a specific CYP isoform. ich.orgbioanalysis-zone.com These models can help to:
Predict the site of metabolism: By calculating the activation energy for oxidation at different positions on the zotepine molecule, these models can predict that the sulfur atom in the dibenzothiepine ring is a likely site of metabolism. scispace.com
Elucidate the reaction mechanism: QM/MM simulations can map out the entire reaction pathway for S-oxidation, identifying key transition states and intermediates. This provides a fundamental understanding of how the enzyme facilitates this chemical transformation. bioanalysis-zone.com
Explain enzyme selectivity: These models can reveal why certain CYP isoforms are more efficient at metabolizing zotepine than others by analyzing the specific interactions between the drug and the amino acid residues in the enzyme's active site. nih.govbioanalysis-zone.com
In addition to these detailed mechanistic studies, a variety of in silico tools are available to predict the metabolites of a given drug. bioanalyticalresearch.comacs.orgwho.int These tools use a combination of rule-based systems and machine learning algorithms to forecast the likely metabolic products of a compound like zotepine. clearsynth.com While no single tool is perfect, combining the predictions from multiple platforms can provide a comprehensive list of potential metabolites, including Zotepine S-Oxide, which can then be targeted for experimental verification. who.int The use of computational models is expected to grow, accelerating the drug discovery process by identifying potential metabolic liabilities early on. acs.orgscispace.com
Future Perspectives on Standardized Bioanalytical Practices for Deuterated Analogs in Research
The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of modern quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS). nih.govscispace.com Regulatory bodies like the European Medicines Agency (EMA) and the International Council for Harmonisation (ICH) provide guidelines for bioanalytical method validation that address the use of these standards. europa.euich.org
A key recommendation is the use of a stable isotope-labeled version of the analyte as the internal standard whenever possible. ich.org This is because it is expected to have identical physicochemical properties to the analyte, and thus behave similarly during sample preparation and analysis, correcting for variability in extraction recovery and matrix effects. nih.govscispace.com However, it is crucial to ensure the isotopic purity of the standard and to verify that no isotopic exchange occurs during the analytical process. europa.euich.org
While deuterated standards are widely used due to their relatively lower cost of synthesis, they are not without potential pitfalls. hilarispublisher.com In some cases, the deuterium (B1214612) labeling can lead to chromatographic separation from the non-labeled analyte (the "isotope effect"), which can compromise the accuracy of quantification if not properly addressed. hilarispublisher.comnih.gov Therefore, careful selection of the labeling position is important.
Future perspectives in this area point towards:
Increased automation and integration: The trend in bioanalysis is towards more automated workflows, which can improve the precision and throughput of sample analysis. bioanalysis-zone.com
Advanced analytical platforms: The adoption of new technologies, such as high-resolution mass spectrometry and novel separation techniques, will continue to enhance the sensitivity and selectivity of bioanalytical methods.
Evolving regulatory guidance: As new drug modalities, such as cell and gene therapies, become more common, regulatory guidelines for bioanalysis will need to evolve. nih.govbioagilytix.com While the principles of method validation will remain, their application to these new therapeutic areas will require careful consideration.
Greater emphasis on "fit-for-purpose" validation: The level of validation required for a bioanalytical method may depend on its intended use. For early-stage research, a less stringent validation may be acceptable, whereas for pivotal clinical trials, full validation according to regulatory guidelines is essential.
Q & A
Q. What ethical guidelines apply to preclinical studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
